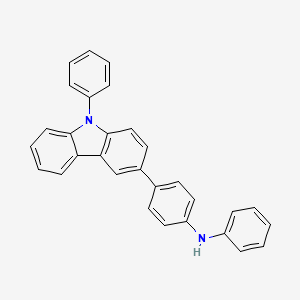
N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine
Overview
Description
N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine is an organic compound that belongs to the class of carbazole derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The presence of both carbazole and diphenylamine moieties in its structure contributes to its distinct electronic and photophysical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of 9-phenyl-9H-carbazole-3-boronic acid with diphenylamine in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Nitrated and halogenated carbazole derivatives.
Scientific Research Applications
N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent charge transport properties
Mechanism of Action
The mechanism of action of N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine is primarily related to its electronic properties. The compound acts as a hole-transporting material in electronic devices, facilitating the movement of positive charges (holes) through the device. This is achieved through the conjugated π-electron system present in the carbazole and diphenylamine moieties, which allows for efficient charge transfer. The compound’s high thermal stability and suitable energy levels make it an ideal candidate for use in OLEDs and other optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester: Used as an intermediate in electronic devices and for the formation of donor-π-acceptor dyes.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: Known for its use in organic electronics and as a hole-transporting material.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Utilized in the development of OLEDs and other electronic devices.
Uniqueness
N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine stands out due to its unique combination of carbazole and diphenylamine moieties, which provide a balance of electronic properties and thermal stability. This makes it particularly suitable for applications in optoelectronics, where efficient charge transport and stability are crucial .
Properties
Molecular Formula |
C30H22N2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-phenyl-4-(9-phenylcarbazol-3-yl)aniline |
InChI |
InChI=1S/C30H22N2/c1-3-9-24(10-4-1)31-25-18-15-22(16-19-25)23-17-20-30-28(21-23)27-13-7-8-14-29(27)32(30)26-11-5-2-6-12-26/h1-21,31H |
InChI Key |
ATKDFNSBYLLHRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













